molecular formula C19H17ClN2O4 B4933693 N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B4933693
M. Wt: 372.8 g/mol
InChI Key: PQXUDZLUHCDNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, preclinical studies have suggested that this compound inhibits the activity of various enzymes involved in cancer cell proliferation and angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is its high purity and stability, which makes it suitable for use in preclinical studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the study of this compound include investigating its therapeutic potential in other disease conditions, exploring its mechanism of action, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 2-chlorobenzylamine with 3-methoxybenzyl chloroformate, followed by the reaction with 4-carboxy-1,3-oxazol-2-amine. This method yields a high purity of the compound, and it has been used in several preclinical studies.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of cancer. Preclinical studies have shown that N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-14-6-4-7-15(9-14)25-12-18-22-17(11-26-18)19(23)21-10-13-5-2-3-8-16(13)20/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUDZLUHCDNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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